molecular formula C20H27N3O3S B10880799 N-(4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10880799
M. Wt: 389.5 g/mol
InChI Key: AKHZFGDQAHCPLJ-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(BICYCLO[221]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step processes, optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include N-[(oxiran-2-yl)methyl]sulfonamides and dioxiranes .

Scientific Research Applications

N~1~-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H27N3O3S/c1-15(24)21-19-4-6-20(7-5-19)27(25,26)23-10-8-22(9-11-23)14-18-13-16-2-3-17(18)12-16/h2-7,16-18H,8-14H2,1H3,(H,21,24)

InChI Key

AKHZFGDQAHCPLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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